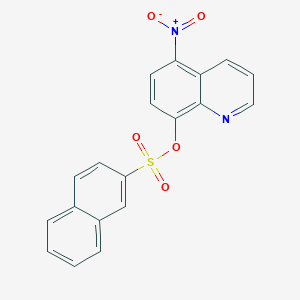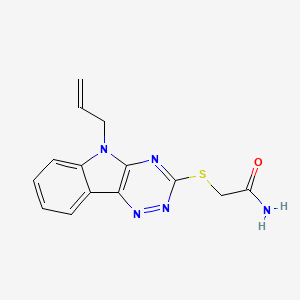![molecular formula C15H12Br2ClN3O B11536641 N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11536641.png)
N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structural features. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a dibromophenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone is then acylated with 2,4-dibromoaniline in the presence of an appropriate acylating agent, such as acetic anhydride, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the condensation and acylation reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
化学反应分析
Types of Reactions
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Corresponding oxides or quinones.
Reduction Products: Reduced hydrazides or amines.
Substitution Products: Substituted aromatic derivatives.
科学研究应用
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
- 2,2,2-Trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is unique due to the presence of both chlorophenyl and dibromophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C15H12Br2ClN3O |
|---|---|
分子量 |
445.53 g/mol |
IUPAC 名称 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4-dibromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br2ClN3O/c16-11-5-6-14(12(17)7-11)19-9-15(22)21-20-8-10-3-1-2-4-13(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI 键 |
PEQCEUNSUUATKM-DNTJNYDQSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)

![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11536596.png)
![4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11536600.png)
![2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536603.png)

![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11536619.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11536642.png)
